Beclabuvir

Descripción

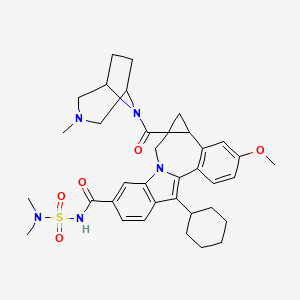

Structure

3D Structure

Propiedades

IUPAC Name |

19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTKEBYSXUCBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Beclabuvir's Mechanism of Action as an HCV NS5B Polymerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beclabuvir (BMS-791325) is a potent, allosteric non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to a distinct pocket on the enzyme known as thumb site 1, inducing a conformational change that ultimately halts viral RNA replication.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound exerts its antiviral effect not by competing with nucleotide triphosphates at the catalytic active site, but by binding to an allosteric site located in the thumb domain of the NS5B polymerase.[1] This binding pocket, designated as thumb site 1, is approximately 35 Å away from the active site.[1][3] Upon binding, this compound induces a conformational change in the enzyme, which is thought to prevent the necessary structural rearrangements required for the initiation of RNA synthesis.[4] This allosteric mechanism of inhibition is a key feature of this compound and distinguishes it from nucleoside/nucleotide analog inhibitors.

Quantitative Efficacy Data

The potency of this compound has been extensively characterized through both biochemical and cell-based assays. The following tables summarize key quantitative data for this compound and its precursors against various HCV genotypes.

Table 1: In Vitro Efficacy of this compound and Precursor Analogs in HCV Replicon Assays

| Compound | HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |

| Indole Chemotype 1 | 1b | Huh-7 | Replicon | 400 | [4] |

| Benzimidazole Chemotype 2 | 1b | Huh-7 | Replicon | 100 | [4] |

| Piperidine Carboxamide 6 | 1b | Huh-7 | Replicon | <416 | [5] |

| Cinnamate Series Analog 15 | 1a | Huh-7 | Replicon | 10 | [5] |

| Cinnamate Series Analog 15 | 1b | Huh-7 | Replicon | 8 | [5] |

| Dimethylmorpholine Derivative 22 | 1a | Huh-7 | Replicon | 40 | [4] |

| Dimethylmorpholine Derivative 22 | 1b | Huh-7 | Replicon | 40 | [4] |

| This compound (BMS-791325) | 1a (H77c) | Huh-7 | FRET | 3 | [6] |

| This compound (BMS-791325) | 1b (Con1) | Huh-7 | FRET | 6 | [6] |

Table 2: Biochemical Inhibition of HCV NS5B Polymerase by this compound

| HCV Genotype | Assay Type | IC50 (nM) | Reference |

| 1, 3, 4, 5 | Recombinant NS5B | < 28 | [2] |

Resistance Profile

As with other direct-acting antivirals, resistance-associated substitutions (RASs) in the NS5B polymerase can reduce the susceptibility to this compound. The most well-characterized RAS for thumb site 1 inhibitors is at position P495.

Table 3: Impact of Resistance-Associated Substitutions on this compound Activity

| Mutation | Fold-Change in EC50 | Reference |

| P495L/S | Data on specific fold-change for this compound is limited, but these mutations are known to confer resistance to thumb site 1 inhibitors. | [7] |

Clinical studies have shown that baseline NS5B RAS at position P495 are rare (≤1%).[7] While treatment-emergent NS5B-P495L/S mutations can occur, they have been observed to be less fit and are generally replaced by the wild-type sequence within 24 weeks post-treatment.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

NS5B RNA-Dependent RNA Polymerase (RdRp) Assay (Scintillation Proximity Assay)

Objective: To measure the direct inhibitory activity of a compound against the purified HCV NS5B polymerase enzyme.

Methodology:

-

Enzyme Preparation: Recombinant wild-type NS5B from genotype 1b, often with a C-terminal truncation for improved solubility, is purified.

-

Reaction Mixture: A reaction mixture is prepared containing the NS5B enzyme, a biotinylated RNA template, radiolabeled nucleotide triphosphates (e.g., [³³P]GTP), and other buffer components.

-

Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated to allow for RNA synthesis.

-

Detection: Streptavidin-coated scintillation proximity assay (SPA) beads are added. The biotinylated RNA template binds to the beads. As the radiolabeled nucleotides are incorporated into the newly synthesized RNA strand, they are brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to the polymerase activity.

-

Data Analysis: The light signal is measured using a scintillation counter. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

HCV Replicon Assay (Luciferase Reporter)

Objective: To measure the inhibitory activity of a compound on HCV RNA replication within a cellular context.

Methodology:

-

Cell Line: Huh-7 (human hepatoma) cells harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene, such as luciferase, in addition to the HCV non-structural proteins.

-

Cell Seeding: The replicon-containing cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for HCV replication and the expression of the reporter gene.

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value is determined by fitting the data to a dose-response curve.

-

Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is determined using a viability assay (e.g., MTS or AlamarBlue). This allows for the calculation of the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).

Conclusion

This compound is a highly potent, allosteric inhibitor of the HCV NS5B polymerase that targets thumb site 1. Its mechanism of action, characterized by non-competitive inhibition of the enzyme's conformational dynamics, provides a high barrier to resistance for certain mutations. The extensive in vitro characterization of this compound, through detailed biochemical and cell-based assays, has elucidated its efficacy against various HCV genotypes and its favorable resistance profile, establishing it as a key component in combination therapies for the treatment of chronic hepatitis C.

References

- 1. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Direct-Acting Antiviral: A Technical Overview of the Discovery and Chemical Synthesis of Beclabuvir (BMS-791325)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclabuvir (BMS-791325) is a potent, allosteric non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, detailing the structure-activity relationship (SAR) studies that led to its identification, the experimental protocols for key biological assays, and a comprehensive overview of its large-scale chemical synthesis. The document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, virology, and drug development.

Discovery of this compound: A Journey of Molecular Optimization

The discovery of this compound was the result of a systematic and iterative drug discovery process aimed at identifying a potent and safe direct-acting antiviral for the treatment of HCV infection. The journey began with the screening of compound libraries and progressed through rigorous structure-activity relationship (SAR) studies to optimize the pharmacological and pharmacokinetic properties of a novel class of cyclopropyl-fused indolobenzazepine inhibitors.[3][4]

From Initial Hits to a Promising Scaffold

Initial high-throughput screening efforts identified lead compounds with modest anti-HCV activity. These early molecules, however, often possessed suboptimal physicochemical properties, such as poor solubility and off-target activities, including transactivation of the human pregnane X receptor (hPXR).[3][4] Through medicinal chemistry campaigns, a series of cyclopropyl-fused indolobenzazepine derivatives emerged as a promising scaffold. These compounds exhibited improved potency against the HCV NS5B polymerase.[3]

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Extensive SAR studies were conducted to refine the indolobenzazepine scaffold. Key modifications focused on different regions of the molecule to enhance antiviral potency, improve the pharmacokinetic profile, and mitigate off-target effects. A significant breakthrough was the introduction of a bridged piperazine carboxamide moiety, which proved to be a critical element for achieving high potency and favorable drug-like properties.[3][4] This strategic molecular design ultimately led to the identification of this compound (BMS-791325) as a clinical candidate with a distinguished profile of potent antiviral activity, a favorable safety profile, and desirable pharmacokinetic characteristics.[3][4]

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

This compound exerts its antiviral effect by binding to a specific allosteric site on the HCV NS5B polymerase, known as the "thumb" domain I.[1][5] This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby preventing the synthesis of viral RNA.[6] This allosteric mechanism of inhibition is distinct from that of nucleoside inhibitors, which compete with natural substrates at the enzyme's active site.

Quantitative Biological Data

The antiviral activity and inhibitory potency of this compound and its precursors were evaluated using a variety of biochemical and cell-based assays. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Inhibitory Potency of this compound against HCV NS5B Polymerase

| HCV Genotype | IC50 (nM) |

| 1a | < 28 |

| 1b | < 28 |

| 3a | < 28 |

| 4a | < 28 |

| 5a | < 28 |

| 6a | 9 - 125 |

| 2a | 87 - 925 |

Data sourced from preclinical characterization studies.[5][7]

Table 2: In Vitro Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype | EC50 (nM) |

| 1a | 3 |

| 1b | 6 |

| 3a | 3 - 18 |

| 4a | 3 - 18 |

| 5a | 3 - 18 |

Data sourced from preclinical characterization studies.[5][7]

Table 3: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Dosing Route | Bioavailability (%) | t1/2 (h) | Liver-to-Plasma Ratio (24h post-dose) |

| Rat | Oral | - | - | 1.6 - 60 |

| Dog | Oral | - | - | 1.6 - 60 |

| Monkey | Oral | - | - | 1.6 - 60 |

Data indicates a hepatotropic disposition.[5][7]

Detailed Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a homopolymeric RNA template (e.g., poly(C)) and a corresponding primer (e.g., pGpG).[8]

-

Enzyme and Inhibitor Incubation: Recombinant HCV NS5B polymerase (genotype 1b, Con1, with a C-terminal deletion) is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM MgCl2, 1 mM MnCl2, 10 mM KCl).[6]

-

Initiation of Polymerization: The polymerization reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [³³P]GTP).[8]

-

Reaction Quenching: After a defined incubation period at a controlled temperature (e.g., 22°C for 2 hours), the reaction is stopped by the addition of a quenching solution (e.g., 0.5 M EDTA).

-

Detection: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation proximity assay (SPA). Biotinylated primers are captured by streptavidin-coated SPA beads, bringing the incorporated radiolabel into close proximity to the scintillant within the beads, leading to light emission that is measured by a microplate scintillation counter.

-

Data Analysis: The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated from dose-response curves.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a cellular environment that supports HCV RNA replication.

Methodology:

-

Cell Culture: Human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[6]

-

Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for replicon replication in the presence of the compound.[6]

-

Quantification of Replication: The level of HCV RNA replication is determined by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying viral RNA levels using reverse transcription-quantitative PCR (RT-qPCR).[6]

-

Cytotoxicity Assessment: A parallel assay, such as the measurement of Alamar blue fluorescence, is performed to assess the cytotoxicity of the compound and ensure that the observed antiviral effect is not due to cell death.[6]

-

Data Analysis: The concentration of the compound that inhibits HCV replicon replication by 50% (EC50) is determined from dose-response curves.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been accomplished on a kilogram scale, highlighting a convergent and efficient manufacturing process.[9][10] The synthesis involves the preparation of two key fragments, a chiral cyclopropane-containing unit and an indole core, which are subsequently coupled and cyclized to form the final complex structure.

Synthesis of the Chiral Cyclopropane Fragment

A key step in the synthesis is the rhodium-catalyzed asymmetric cyclopropanation of a styrene derivative with a diazoacetate to establish the chiral cyclopropane ring with high enantioselectivity.[10][11]

Synthesis of the Indole Core and Coupling

The indole fragment is prepared through a multi-step sequence. The chiral cyclopropane fragment is then coupled with the indole core via an alkylation reaction.[9]

Formation of the Seven-Membered Ring and Final Steps

The central seven-membered ring of the indolobenzazepine core is constructed through a palladium-catalyzed intramolecular direct arylation reaction, a highly efficient C-H activation/C-C bond-forming process.[9][10] The final step involves the amide coupling of the cyclized core with the pre-synthesized bridged piperazine carboxamide moiety to yield this compound.[3]

Detailed Kilogram-Scale Synthesis Protocol:

The process development for the kilogram-scale synthesis of this compound has been described in detail in the scientific literature.[9][10] The overall process is a 12-step linear synthesis with five isolation steps, achieving an 8% overall yield.[9] Key features of the scaled-up synthesis include:

-

Asymmetric Cyclopropanation: Utilization of a rhodium catalyst for the enantioselective formation of the cyclopropane ring.

-

Convergent Strategy: The synthesis is designed to be convergent, allowing for the efficient assembly of the complex molecule from two advanced intermediates.

-

Palladium-Catalyzed Direct Arylation: A robust and scalable method for the construction of the seven-membered ring system.

Conclusion

The discovery and development of this compound represent a significant achievement in the field of antiviral drug discovery. Through a combination of innovative medicinal chemistry, rigorous biological evaluation, and efficient process chemistry, a potent and safe direct-acting antiviral for the treatment of HCV was successfully brought from the laboratory to the clinic. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this endeavor, offering valuable insights for researchers and professionals engaged in the ongoing quest for novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 8. Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 10. Pharmacokinetic and pharmacodynamic evaluation of daclatasvir, asunaprevir plus this compound as a fixed-dose co-formulation for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Beclabuvir's Antiviral Spectrum Across HCV Genotypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclabuvir (BCV), formerly known as BMS-791325, is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a direct-acting antiviral (DAA), it has been a component of combination therapies for chronic HCV infection, particularly for genotype 1. This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound across various HCV genotypes. It includes a detailed summary of its mechanism of action, quantitative data on its antiviral potency, in-depth descriptions of key experimental protocols used for its evaluation, and an analysis of resistance-associated substitutions. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction to this compound and its Mechanism of Action

This compound is an allosteric inhibitor that binds to a distinct pocket on the NS5B polymerase known as thumb site 1.[1][2] This binding induces a conformational change in the enzyme, ultimately hindering its ability to initiate RNA synthesis, a crucial step in the HCV replication cycle.[3] Unlike nucleoside/nucleotide inhibitors (NIs) that act as chain terminators after being incorporated into the nascent RNA strand, NNIs like this compound do not compete with nucleotide triphosphates.[3] This allosteric mechanism of action contributes to its antiviral profile. This compound has demonstrated synergistic or additive effects when used in combination with other classes of DAAs, such as NS3/4A protease inhibitors and NS5A inhibitors.[2]

Quantitative Antiviral Activity of this compound

The antiviral activity of this compound has been evaluated in various in vitro systems, including biochemical assays using recombinant NS5B polymerase and cell-based HCV replicon assays. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in biochemical assays, while the half-maximal effective concentration (EC50) reflects its activity in a cellular context.

Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes

| HCV Genotype/Subtype | Assay Type | System | Potency (nM) |

| Genotype 1a | Replicon Assay | Huh-7 cells | EC50: 10[4] |

| Genotype 1b | Replicon Assay | Huh-7 cells | EC50: 8[4] |

| Genotype 1 | Biochemical Assay | Recombinant NS5B | IC50: < 28[2] |

| Genotype 3 | Biochemical Assay | Recombinant NS5B | IC50: < 28[2] |

| Genotype 4 | Biochemical Assay | Recombinant NS5B | IC50: < 28[2] |

| Genotype 5 | Biochemical Assay | Recombinant NS5B | IC50: < 28[2] |

| Genotype 6 | In vitro activity demonstrated | - | Nanomolar activity[5] |

Note: Specific EC50/IC50 values for all genotypes and subtypes are not publicly available in a consolidated format. The table reflects the most consistent data found in the cited literature.

Experimental Protocols

The in vitro characterization of this compound's antiviral activity relies on robust and standardized experimental protocols. The HCV replicon system is a cornerstone for these evaluations.

HCV Subgenomic Replicon Assay

This cell-based assay is the primary method for determining the EC50 of antiviral compounds against HCV replication.

Objective: To measure the inhibition of HCV RNA replication in a human hepatoma cell line.

Materials:

-

Cell Line: Huh-7 human hepatoma cells or highly permissive subclones like Huh-7.5 or Huh7-Lunet cells.[6]

-

Replicon Constructs: Plasmids containing subgenomic HCV replicons of the desired genotype (e.g., genotype 1a, 1b). These replicons typically contain a reporter gene, such as firefly luciferase, for quantifiable analysis of replication.[7]

-

Reagents:

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

G418 for selection of stable replicon-harboring cell lines (if applicable).

-

This compound stock solution (typically in DMSO).

-

Luciferase assay reagent.

-

Reagents for cytotoxicity assays (e.g., AlamarBlue™, MTS).

-

Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a density that ensures logarithmic growth throughout the experiment.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic across all wells.

-

Treatment: Add the diluted this compound to the cells and incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification of HCV Replication:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Alternatively, HCV RNA levels can be quantified using real-time reverse transcription PCR (RT-qPCR).

-

-

Cytotoxicity Assessment: In a parallel plate with uninfected Huh-7 cells, perform a cytotoxicity assay using the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HCV replication against the log of the this compound concentration and fitting the data to a dose-response curve. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

NS5B Polymerase Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the HCV NS5B polymerase.

Objective: To determine the IC50 of this compound against recombinant HCV NS5B polymerase.

Materials:

-

Enzyme: Purified, recombinant HCV NS5B polymerase from the desired genotype.

-

Substrates: Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]GTP or a fluorescently labeled nucleotide).

-

Template: A suitable RNA template.

-

Reagents:

-

Assay buffer containing necessary salts and cofactors.

-

This compound stock solution.

-

Scintillation fluid or fluorescence plate reader.

-

Methodology:

-

Reaction Setup: In a multi-well plate, combine the assay buffer, RNA template, and serial dilutions of this compound.

-

Enzyme Addition: Add the recombinant NS5B polymerase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection: Quantify the incorporation of the labeled nucleotide into the newly synthesized RNA using a suitable method (e.g., scintillation counting or fluorescence detection).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the log of the this compound concentration and fitting the data to a dose-response curve.

Resistance to this compound

The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug-resistant variants.

Resistance-Associated Substitutions (RASs)

The primary resistance-associated substitutions for this compound are located in the NS5B polymerase.

-

P495: Substitutions at the P495 residue in the thumb domain of NS5B, such as P495L and P495S, have been identified as treatment-emergent RASs in patients receiving this compound-containing regimens.[8][9] These substitutions reduce the binding affinity of this compound to its allosteric site.

-

A421V: This substitution has been associated with resistance to this compound in patients with HCV genotype 1a.[10]

It is important to note that baseline NS5B RASs at position P495 are rare (≤1%) in treatment-naïve patients with genotype 1.[8] The fitness of treatment-emergent NS5B RASs appears to be lower than that of NS5A RASs, with NS5B RASs often being replaced by the wild-type sequence within 24-48 weeks after treatment cessation.[8]

Visualizations

HCV Replication Cycle and this compound's Site of Action

Caption: Simplified overview of the HCV replication cycle and the inhibitory action of this compound on the NS5B polymerase.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the in vitro antiviral activity and selectivity of this compound.

Signaling Pathways in HCV Replication

Caption: Host cell signaling pathways involved in the formation of the HCV replication complex where NS5B is active.

Conclusion

This compound is a potent NNI of the HCV NS5B polymerase with demonstrated in vitro activity against a range of HCV genotypes, most notably genotype 1. Its allosteric mechanism of action provides a valuable tool in the armamentarium of anti-HCV therapeutics, particularly in combination regimens. Understanding its antiviral spectrum, the methodologies for its evaluation, and the mechanisms of resistance are crucial for the ongoing development of novel and more effective treatments for chronic hepatitis C. This guide provides a foundational resource for researchers and drug development professionals working towards this goal.

References

- 1. HCV Regulation of Host Defense - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pretreatment Hepatitis C Virus NS5A/NS5B Resistance-Associated Substitutions in Genotype 1 Uruguayan Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

Beclabuvir: A Technical Profile of a Non-Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir (BCV), formerly known as BMS-791325, is a potent, allosteric non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key component of combination therapies, this compound targets a crucial enzyme in the viral replication cycle, contributing to high sustained virologic response (SVR) rates in patients with chronic HCV infection, particularly genotype 1.[3][4] This technical guide provides an in-depth overview of the pharmacological and pharmacokinetic profile of this compound, including its mechanism of action, antiviral activity, resistance profile, and disposition. Detailed experimental protocols for key assays and visualizations of critical pathways are also presented to support further research and development efforts in the field of antiviral therapies.

Pharmacological Profile

Mechanism of Action

This compound exerts its antiviral effect by binding to a distinct allosteric site on the HCV NS5B polymerase, specifically the thumb site 1.[5] This binding event induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA.[5] Unlike nucleoside inhibitors that compete with natural substrates at the catalytic site, this compound's allosteric inhibition offers a different mechanism to disrupt viral replication.[6]

Antiviral Activity

This compound demonstrates potent antiviral activity against various HCV genotypes, with the highest potency observed against genotype 1.[7] In vitro studies using HCV replicon systems have established its efficacy in inhibiting viral replication.

| HCV Genotype | Assay System | EC50 (nM) | Reference |

| Genotype 1a | Replicon | 3 | [7] |

| Genotype 1b | Replicon | 6 | [7] |

| Genotype 3a | Replicon | 3 - 18 | [7] |

| Genotype 4a | Replicon | 3 - 18 | [7] |

| Genotype 5a | Replicon | 3 - 18 | [7] |

| Genotype 1, 3, 4, 5 | Recombinant NS5B Protein | < 28 (IC50) | [5] |

Resistance Profile

Resistance to this compound is associated with specific amino acid substitutions in the NS5B polymerase. The primary resistance-associated substitution (RAS) observed is P495L/S.[8] While baseline NS5B RAS are rare (≤1%), treatment-emergent RAS can occur.[8] Notably, these NS5B RAS tend to have lower fitness and may be replaced by wild-type sequences within 24 to 48 weeks post-treatment.[8]

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound's pharmacokinetic profile supports twice-daily dosing.[9] Population pharmacokinetic models describe its disposition as a one-compartment model with linear elimination.[10] Asian subjects have been observed to have greater exposure to this compound compared to white subjects.[10]

| Parameter | Value | Condition | Reference |

| Tmax (h) | ~1-2 | Healthy Volunteers | [11] |

| Protein Binding | >99% | Human Plasma | [12] |

| Metabolism | Primarily via CYP3A4 | In vitro | [13][14] |

| Elimination | - | - | - |

Note: Specific quantitative values for all ADME parameters were not consistently available across the reviewed literature.

Drug-Drug Interactions

As this compound is a substrate of CYP3A4, co-administration with strong inducers or inhibitors of this enzyme can alter its plasma concentrations.[9] In combination with daclatasvir and asunaprevir, this compound has been shown to have a complex drug-drug interaction profile, including weak-to-moderate induction of CYP3A4 and moderate induction of CYP2C19.

Experimental Protocols

In Vitro EC50 Determination using HCV Replicon Assay

This protocol outlines the general steps for determining the 50% effective concentration (EC50) of this compound against HCV replication in a cell-based replicon assay.

1. Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).[15][16]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection agent like G418).[16]

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

2. Procedure:

-

Cell Seeding: Plate the HCV replicon cells in 96-well plates at a predetermined density and incubate for 18-24 hours to allow for cell attachment.[15]

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.[16]

-

Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[16]

-

Quantification of Replication:

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.[16]

-

In Vitro Metabolism Study using Human Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of this compound using human liver microsomes (HLM).

1. Materials:

-

Human liver microsomes (HLM).

-

This compound solution.

-

NADPH regenerating system (or NADPH).[17]

-

Phosphate buffer (pH 7.4).

-

Incubator/water bath at 37°C.

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system for analysis.

2. Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

-

Initiation of Reaction: Add this compound to the incubation mixture to start the metabolic reaction.[17]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction at various time points by adding a quenching solution.[17]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.

Conclusion

This compound is a well-characterized NNI of the HCV NS5B polymerase with potent antiviral activity, particularly against genotype 1. Its pharmacological and pharmacokinetic properties make it a valuable component of combination therapies for chronic hepatitis C. The detailed experimental protocols and visualizations provided in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and to advance the development of novel antiviral agents. A thorough understanding of its mechanism, resistance profile, and metabolic pathways is crucial for optimizing its clinical use and for designing the next generation of HCV therapeutics.

References

- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 4. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 7. targetmol.cn [targetmol.cn]

- 8. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic evaluation of daclatasvir, asunaprevir plus this compound as a fixed-dose co-formulation for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetic Analysis of Daclatasvir, Asunaprevir, and this compound Combination in HCV-Infected Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CYP3A4 inducible model for in vitro analysis of human drug metabolism using a bioartificial liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro metabolism of piperaquine is primarily mediated by CYP3A4 [escholarship.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Allosteric Binding of Beclabuvir to the NS5B Thumb Site 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir (formerly BMS-791325) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides an in-depth technical overview of the allosteric binding of this compound to the thumb site 1 of NS5B, consolidating quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. This compound binds to a distinct allosteric pocket in the thumb domain of NS5B, approximately 30 Å from the catalytic active site, inducing a conformational change that renders the enzyme inactive.[1] This mode of action provides a basis for its potent antiviral activity against multiple HCV genotypes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been extensively characterized through biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity against different HCV genotypes and common resistance-associated substitutions.

Table 1: In Vitro Inhibitory Potency of this compound against HCV NS5B Polymerase

| Genotype | IC50 (nM) | Reference(s) |

| 1b (Con1) | < 28 | [2] |

| 3a | < 28 | [2] |

| 4a | < 28 | [2] |

| 5a | < 28 | [2] |

IC50 (50% inhibitory concentration) values were determined using a recombinant NS5B enzymatic assay.

Table 2: Antiviral Activity of this compound in HCV Subgenomic Replicon Assays

| Genotype/Subtype | EC50 (nM) | Cell Line | Reference(s) |

| 1a (H77) | 3 | Huh-7 | [3] |

| 1b (Con1) | 6 | Huh-7 | [3] |

| 2a | 87 - 925 | Huh-7 | [4] |

| 3a | 3 - 18 | Huh-7 | [3] |

| 4a | 3 - 18 | Huh-7 | [3] |

| 5a | 3 - 18 | Huh-7 | [3] |

| 6a | 9 - 125 | Huh-7 | [4] |

EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in cell culture.

Table 3: Impact of Resistance-Associated Substitutions (RASs) on this compound Activity

| NS5B Substitution | Genotype | Fold Change in EC50 | Reference(s) |

| P495A | 1b | >100 | [5] |

| P495S | 1b | >100 | [5] |

| P495L | 1b | >100 | [5] |

| P495T | 1b | - | [4] |

Fold change in EC50 is relative to the wild-type replicon.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the allosteric binding and inhibitory activity of this compound.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified HCV NS5B polymerase.

1. Reagents and Materials:

-

Recombinant HCV NS5B protein (genotype 1b, Con1, with a C-terminal 21-amino acid deletion for solubility) expressed in E. coli or baculovirus-infected insect cells.[2][6][7]

-

RNA template/primer: A commonly used system is a poly(A) template with a biotinylated oligo(U) primer.[5]

-

Radionuclide-labeled nucleotide triphosphate (NTP), such as [α-³³P]UTP or [³H]UTP.[2][5]

-

Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.[7]

-

This compound, serially diluted in DMSO.

-

Scintillation Proximity Assay (SPA) beads coated with streptavidin.[8]

-

Stop solution: EDTA in formamide.[9]

-

96-well microplates.

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and the desired concentration of recombinant NS5B enzyme.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Transfer the NS5B/template-primer mix to the wells and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.[7][9]

-

Initiate the polymerase reaction by adding a mixture of all four NTPs, including the radiolabeled NTP.

-

Stop the reaction by adding the stop solution.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated primer-extended RNA product will bind to the beads, bringing the incorporated radioactivity in close proximity to the scintillant in the beads.

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percent inhibition of NS5B activity for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

HCV Subgenomic Replicon Assay

This cell-based assay assesses the antiviral activity of this compound in a cellular environment where HCV RNA is autonomously replicating.

1. Reagents and Materials:

-

Human hepatoma cell line (e.g., Huh-7 or Huh-7.5) harboring an HCV subgenomic replicon.[5][6] Replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene (e.g., luciferase) and/or a selectable marker (e.g., neomycin phosphotransferase).[10]

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

G418 (for maintaining selection pressure on replicon-containing cells).

-

This compound, serially diluted in DMSO.

-

Luciferase assay reagent.

-

96-well or 384-well cell culture plates.[11]

2. Procedure:

-

Seed the HCV replicon cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.[11]

-

Treat the cells with serial dilutions of this compound. The final DMSO concentration should be kept constant (e.g., 0.5%).

-

Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.[11]

-

To measure HCV replication, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

In parallel, a cytotoxicity assay (e.g., using a CellTiter-Glo or similar reagent) can be performed to ensure that the observed reduction in luciferase signal is not due to compound toxicity.

3. Data Analysis:

-

Calculate the percent inhibition of HCV replication for each this compound concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

X-ray Crystallography of this compound-NS5B Complex

While a specific, detailed protocol for the co-crystallization of this compound with NS5B is not publicly available, the general methodology for obtaining crystal structures of HCV NS5B in complex with inhibitors is well-established.

1. Protein Expression and Purification:

-

Express a C-terminally truncated, soluble form of HCV NS5B (e.g., ΔC21) with a purification tag (e.g., His-tag) in E. coli.[12]

-

Purify the protein using a series of chromatography steps, such as immobilized metal affinity chromatography (IMAC), ion-exchange chromatography, and size-exclusion chromatography, to achieve high purity and homogeneity.[12]

2. Co-crystallization:

-

Concentrate the purified NS5B protein to a suitable concentration (e.g., 4 mg/mL).[12]

-

Incubate the protein with a molar excess of this compound.

-

Screen for crystallization conditions using commercial screens and the sitting-drop or hanging-drop vapor diffusion method.[12] This involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., PEG 550 MME).[12]

-

Optimize the initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

3. Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.[13]

-

Collect X-ray diffraction data at a synchrotron source.[12]

-

Process the diffraction data using software such as XDS or HKL-2000.[12][13]

-

Solve the structure by molecular replacement using a previously determined NS5B structure as a search model.

-

Refine the model against the diffraction data and build the this compound molecule into the electron density map.

Surface Plasmon Resonance (SPR) for Binding Kinetics

1. Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified, His-tagged HCV NS5B protein.

-

This compound, serially diluted in running buffer.

-

Running buffer: HBS-EP buffer (HEPES, NaCl, EDTA, P20 surfactant) is commonly used.[14]

-

Immobilization reagents (e.g., EDC/NHS for amine coupling, or a Ni-NTA surface for His-tag capture).[15]

2. Procedure:

-

Immobilize the NS5B protein onto the sensor chip surface. For His-tagged proteins, a Ni-NTA sensor chip can be used for capture.[15]

-

Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. This is the association phase.

-

Switch to flowing only the running buffer over the surface to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase.

-

After each cycle, regenerate the sensor surface to remove the bound inhibitor, preparing it for the next injection.

3. Data Analysis:

-

The binding events are recorded in a sensorgram, which plots the response units (RU) over time.

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ).[14] The Kₔ is calculated as kₔ/kₐ.

Mandatory Visualizations

Mechanism of Action

This compound's allosteric inhibition of NS5B involves binding to the thumb site 1, which induces a conformational change that prevents the polymerase from adopting its active, "closed" conformation. This is thought to occur by displacing the Δ1 loop of the fingers domain from a hydrophobic pocket within the thumb domain.[3]

Caption: Mechanism of this compound's allosteric inhibition of HCV NS5B polymerase.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel NS5B inhibitor like this compound follows a multi-step process, from initial screening to detailed mechanistic studies.

Caption: General workflow for the discovery and characterization of an HCV NS5B inhibitor.

Conclusion

This compound represents a significant advancement in the treatment of HCV infection, acting through a well-defined allosteric mechanism on the NS5B polymerase. The quantitative data demonstrate its high potency against multiple HCV genotypes, although its efficacy can be compromised by specific resistance mutations in the thumb site 1 binding pocket. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating the evaluation of existing inhibitors and the development of novel therapeutic agents against HCV and other viral pathogens. The continued application of these and other advanced techniques will be crucial for overcoming the challenges of drug resistance and achieving the goal of global HCV eradication.

References

- 1. Crystallographic identification of a noncompetitive inhibitor binding site on the hepatitis C virus NS5B RNA polymerase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of BMS-791325, an allosteric inhibitor of hepatitis C Virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase Allosterically Block the Transition from Initiation to Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. Surface plasmon resonance as a tool to select potent drug candidates for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of Beclabuvir: A Technical Guide for Hepatitis C Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclabuvir (BCV), formerly known as BMS-791325, is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is an allosteric inhibitor that binds to the thumb site 1 of the enzyme, leading to the suppression of viral RNA replication.[1][2] This technical guide provides an in-depth overview of the preclinical development of this compound, detailing its mechanism of action, virological assessment, resistance profile, and preclinical safety and toxicology. The information is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug development.

Mechanism of Action

This compound exerts its antiviral effect by binding to a specific allosteric site on the HCV NS5B polymerase, known as thumb site 1.[1][2] This binding event induces a conformational change in the enzyme, which ultimately inhibits its ability to catalyze the synthesis of new viral RNA. Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the active site, this compound's allosteric mechanism of action offers a distinct profile for combination therapy.

dot

Virological Assessment

The antiviral activity of this compound has been extensively evaluated in vitro using various HCV replicon systems and enzymatic assays.

In Vitro Potency

This compound has demonstrated potent activity against multiple HCV genotypes, particularly genotype 1. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Activity of this compound against HCV Replicons

| HCV Genotype | Replicon | EC50 (nM) |

| 1a | 3 | |

| 1b | 6 | |

| 2a | 87 - 925 | |

| 3a | 3 - 18 | |

| 4a | 3 - 18 | |

| 5a | 3 - 18 | |

| 6a | 9 - 125 | |

| Data compiled from publicly available sources.[3] |

Table 2: Inhibitory Activity of this compound against Recombinant HCV NS5B Polymerase

| HCV Genotype | IC50 (nM) |

| 1 | < 28 |

| 3 | < 28 |

| 4 | < 28 |

| 5 | < 28 |

| Data compiled from publicly available sources.[3] |

Combination Antiviral Activity

In vitro studies have shown that this compound exhibits additive to synergistic antiviral effects when combined with other classes of direct-acting antivirals (DAAs), including NS3/4A protease inhibitors and NS5A inhibitors. This makes it a suitable candidate for combination therapy, a cornerstone of modern HCV treatment.[3]

Resistance Profile

As with other antiviral agents, the emergence of resistance is a potential concern. In vitro resistance selection studies have identified amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to this compound.

Resistance-Associated Substitutions (RASs)

The primary resistance-associated substitution for this compound is located at amino acid position P495 in the thumb domain of the NS5B polymerase.[3][4] Various substitutions at this position, such as P495A/S/L/T, have been shown to decrease the antiviral activity of this compound.

dot

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program was conducted to support the clinical development of this compound. These studies were performed in compliance with Good Laboratory Practice (GLP) regulations and included assessments in rodent (rat) and non-rodent (monkey) species.

Study Designs

The preclinical safety program for this compound included a standard battery of studies designed to assess its potential toxicity.

Table 3: Overview of Preclinical Toxicology Studies for this compound

| Study Type | Species | Duration | Key Objectives |

| Single-Dose Toxicity | Rat, Monkey | Single Administration | Determine acute toxicity and maximum tolerated dose (MTD). |

| Repeat-Dose Toxicity | Rat | Up to 6 months | Evaluate potential target organ toxicity with repeated administration. |

| Repeat-Dose Toxicity | Monkey | Up to 12 months | Evaluate potential target organ toxicity in a non-rodent species. |

| Safety Pharmacology | Rat, Monkey | Variable | Assess effects on cardiovascular, respiratory, and central nervous systems. |

| Genotoxicity | In vitro and in vivo | N/A | Evaluate the potential for DNA damage. |

| Reproductive and Developmental Toxicity | Rat, Rabbit | Variable | Assess effects on fertility and embryonic/fetal development. |

| Carcinogenicity | Rat, Mouse | 2 years | Evaluate the potential to cause cancer. |

| Based on typical IND-enabling study designs for antiviral drugs.[5][6] |

Summary of Findings

Publicly available data on the preclinical toxicology of this compound is limited. However, it has been described as having "superior... safety... properties."[7] In general, nonclinical safety studies for HCV NS5B inhibitors have been conducted to support clinical development. For instance, toxicology studies for other antivirals in the same class have shown a generally favorable safety profile, with specific findings being dose and species-dependent.[1] It is important to note that detailed toxicology reports are proprietary and not typically released to the public.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are generalized protocols for key preclinical assays used in the evaluation of this compound, based on standard methodologies in the field.

HCV Replicon Assay (Luciferase Reporter)

This assay is used to determine the in vitro antiviral activity of a compound against HCV replication.

-

Cell Culture:

-

Maintain Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.

-

Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add the compound dilutions. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, remove the medium and lyse the cells using a passive lysis buffer.

-

Measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of HCV replication for each compound concentration relative to the no-drug control.

-

Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

dot

NS5B Polymerase Enzymatic Assay (Scintillation Proximity Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA template/primer, and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).

-

Add serial dilutions of this compound to the reaction mixture in a 96- or 384-well plate.

-

Initiate the polymerase reaction by adding a mixture of unlabeled NTPs and a radiolabeled NTP (e.g., [3H]-UTP).

-

-

Incubation:

-

Incubate the reaction plate at 30°C for a defined period (e.g., 1-2 hours).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated RNA template/primer will bind to the beads.

-

If the radiolabeled NTP has been incorporated into the newly synthesized RNA strand, it will be in close proximity to the SPA bead, causing the bead to emit light.

-

Measure the light emission using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of NS5B polymerase activity for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

In Vitro Combination Synergy Analysis

The interaction between this compound and other antiviral agents can be assessed using software such as MacSynergy II.[8][9]

-

Experimental Design:

-

In a checkerboard format in 96-well plates, prepare serial dilutions of this compound and a second antiviral agent, both alone and in combination.

-

Perform an HCV replicon assay as described above with these drug combinations.

-

-

Data Input and Analysis:

-

Enter the dose-response data for the individual drugs and the combinations into the MacSynergy II software.

-

The software calculates the theoretical additive effect based on the Bliss independence model.

-

The software generates a three-dimensional plot where peaks above a plane of additivity indicate synergy, and troughs below the plane indicate antagonism. The volume of the peak or trough can be quantified to determine the degree of synergy or antagonism.

-

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of HCV NS5B polymerase, with a favorable profile for combination therapy. Its well-characterized mechanism of action, in vitro efficacy, and resistance profile have provided a strong foundation for its clinical development as part of an all-oral regimen for the treatment of chronic hepatitis C. This technical guide summarizes the key preclinical findings and methodologies that have been instrumental in advancing this compound from a promising lead compound to a clinically validated antiviral agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noblelifesci.com [noblelifesci.com]

- 5. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IND & NDA Submissions: Non-Clinical Toxicology Guide [auxochromofours.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Evaluation of Beclabuvir's Antiviral Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro evaluation of beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the preclinical assessment of this antiviral agent, with a focus on its mechanism of action, antiviral potency, and experimental methodologies.

Introduction to this compound

This compound (formerly known as BMS-791325) is a potent and selective allosteric inhibitor of the HCV NS5B polymerase, a critical enzyme for viral RNA replication.[1][2][3] Unlike nucleoside inhibitors that target the enzyme's active site, this compound binds to a distinct allosteric site known as thumb site 1.[1] This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA.[1] this compound has demonstrated significant antiviral activity against multiple HCV genotypes in preclinical studies and has been evaluated in clinical trials as part of combination therapies with other direct-acting antivirals (DAAs).[3][4][5][6][7]

Mechanism of Action

The antiviral activity of this compound stems from its specific interaction with the HCV NS5B polymerase. The HCV replication cycle is a complex process that occurs in the cytoplasm of infected hepatocytes.[1][8][9][10][11] The viral RNA-dependent RNA polymerase, NS5B, is the catalytic core of the replication complex and is responsible for synthesizing new viral RNA genomes.[1][11]

References

- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 2. This compound | 958002-33-0 | INB00233 | Biosynth [biosynth.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fixed-Dose Combination Therapy With Daclatasvir, Asunaprevir, and this compound for Noncirrhotic Patients With HCV Genotype 1 Infection [natap.org]

- 7. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]

Beclabuvir as a non-nucleoside allosteric inhibitor of HCV replication

Beclabuvir: A Non-Nucleoside Allosteric Inhibitor of HCV Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BMS-791325) is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to an allosteric site, inducing a conformational change that inhibits polymerase activity.[3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, resistance profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound targets the NS5B polymerase, an enzyme essential for the replication of the single-stranded RNA genome of HCV.[1][3] As a non-nucleoside inhibitor, it does not mimic the structure of natural ribonucleotides. Instead, it binds to a distinct allosteric pocket on the enzyme known as the "thumb site 1".[3][5] This binding event is non-competitive with respect to nucleotide substrates. The interaction of this compound with thumb site 1 is thought to lock the polymerase in a conformation that is incompatible with the initiation and elongation of the viral RNA chain, thereby halting viral replication.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Quantitative Data Presentation

This compound demonstrates potent inhibitory activity against various HCV genotypes in both enzymatic and cell-based replicon assays. The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HCV Genotypes

| Genotype | Assay Type | Endpoint | Value (nM) |

| 1a | Replicon | EC50 | 3 |

| 1b | Replicon | EC50 | 6 |

| 2a | Replicon | EC50 | 87 |

| 3a | Replicon | EC50 | 3 - 18 |

| 4a | Replicon | EC50 | 3 - 18 |

| 5a | Replicon | EC50 | 3 - 18 |

| 1a | Enzyme | IC50 | 3 |

| 1b | Enzyme | IC50 | 4 |

| 2a | Enzyme | IC50 | 165 |

| 2b | Enzyme | IC50 | 164 |

| 3a | Enzyme | IC50 | 2 |

| 4a | Enzyme | IC50 | 20 |

| 5a | Enzyme | IC50 | 5 |

| 6a | Enzyme | IC50 | 62 |

Data compiled from multiple sources.[1][6]

Table 2: this compound Resistance-Associated Substitutions (RASs) in NS5B

| Amino Acid Substitution | Fold Change in EC50 (Genotype 1a) |

| P495L | >100 |

| P495S | >100 |

| P495A | >50 |

| Y448H | ~10 |

Fold change represents the increase in the concentration of this compound required to inhibit the mutant virus compared to the wild-type virus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize this compound.

NS5B Polymerase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

-

Expression and Purification of NS5B: Recombinant NS5B protein (typically a C-terminally truncated form for improved solubility) is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT), a synthetic RNA template, and radiolabeled (e.g., [α-³³P]GTP) or fluorescently labeled nucleotides.

-

Compound Incubation: Serial dilutions of this compound (or other test compounds) are pre-incubated with the purified NS5B enzyme in the reaction mixture.

-

Reaction Initiation and Termination: The polymerase reaction is initiated by the addition of the RNA template and unlabeled nucleotides. The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C) and then terminated by the addition of a stop solution (e.g., EDTA).

-

Detection and Quantification: The incorporation of the labeled nucleotide into the newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done using a scintillation counter after capturing the RNA on a filter. For fluorescently labeled nucleotides, a fluorescence plate reader is used.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-compound control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.[1]

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic or full-length HCV replicon.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound or control compounds.

-

Incubation: The treated cells are incubated for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours).

-

Quantification of HCV Replication:

-

Reporter Gene Assay: If a luciferase reporter is present, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.

-

RT-qPCR: Viral RNA is extracted from the cells and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound on the host cells.

-

Data Analysis: The EC50 value (the concentration of the compound that inhibits 50% of HCV replication) is calculated from the dose-response curve of replication inhibition. The CC50 value (the concentration that causes 50% cytotoxicity) is also determined. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.[1]

The following diagram illustrates the general workflow for an HCV replicon assay.

Resistance Selection and Phenotyping

This experimental approach is used to identify viral mutations that confer resistance to an antiviral drug and to characterize the degree of resistance.

Methodology:

-

Resistance Selection:

-

HCV replicon-containing cells are cultured in the presence of a fixed concentration of this compound (typically at or near the EC50 or EC90 value).

-

The cells are passaged over an extended period, allowing for the selection and outgrowth of replicon populations with reduced susceptibility to the drug.

-

-

Clonal Analysis:

-

Individual cell colonies that survive and replicate in the presence of the drug are isolated and expanded.

-

The NS5B coding region of the replicon RNA from these resistant clones is sequenced to identify mutations.

-

-

Phenotypic Characterization:

-

The identified mutations are introduced into a wild-type replicon backbone using site-directed mutagenesis.

-

The susceptibility of these mutant replicons to this compound is then determined using the HCV replicon assay as described above.

-

The fold change in EC50 for the mutant replicon compared to the wild-type replicon is calculated to quantify the level of resistance conferred by the mutation.[7]

-

The logical relationship for resistance analysis is depicted in the following diagram.

Conclusion

This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with potent antiviral activity against a range of HCV genotypes. Its allosteric mechanism of action provides a valuable therapeutic option, particularly in combination with other direct-acting antivirals that target different viral proteins. The experimental protocols outlined in this guide represent the standard methodologies for the preclinical evaluation of such inhibitors, providing a framework for future research and drug development in the field of HCV therapeutics. The emergence of resistance remains a key consideration, and continued surveillance and characterization of resistance-associated substitutions are essential for the long-term success of HCV treatment regimens.

References

- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]